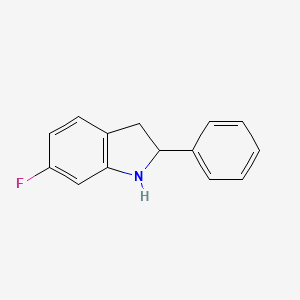
6-Fluoro-2-phenylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-phenylindoline is a fluorinated indoline derivative, which belongs to the class of heterocyclic aromatic organic compounds Indoline derivatives are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-phenylindoline can be achieved through several methods. One common approach involves the intramolecular sp³ C-H amination using nitroarenes as aryl nitrene precursors. This method employs organosilicon reagent N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene (Si-DHBP) as an efficient reductant, enabling the in situ generation of aryl nitrene species for the direct, metal-free synthesis of unprotected 2-arylindolines from the corresponding nitroarene compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-phenylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include fluorinated indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
6-Fluoro-2-phenylindoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated heterocycles.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-phenylindoline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its binding affinity to target proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-Phenylindoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoroindoline: Similar fluorination but without the phenyl group, leading to variations in reactivity and applications.
Fluorinated Indoles: A broader class of compounds with diverse applications in medicinal chemistry and material science.
Uniqueness: 6-Fluoro-2-phenylindoline stands out due to the combined presence of the fluorine atom and the phenyl group, which imparts unique chemical stability, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12FN |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
6-fluoro-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-7,9,13,16H,8H2 |
InChI Key |
DTKBQHRWHAXVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


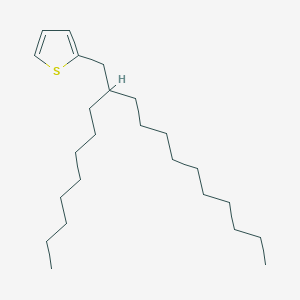

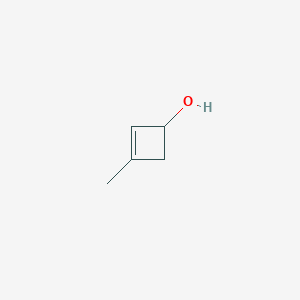

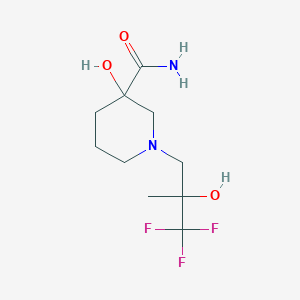
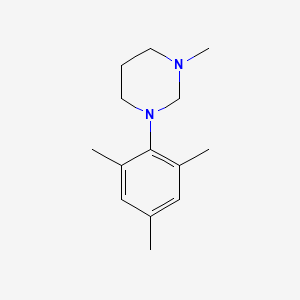
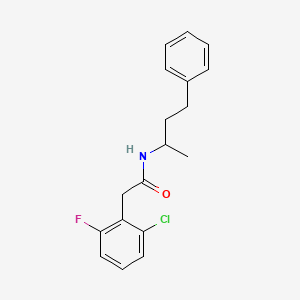
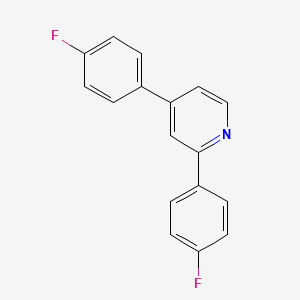


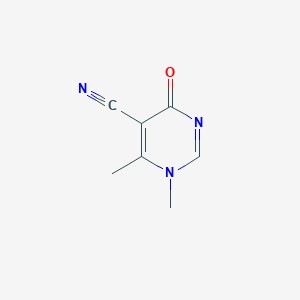
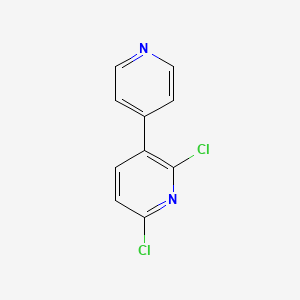
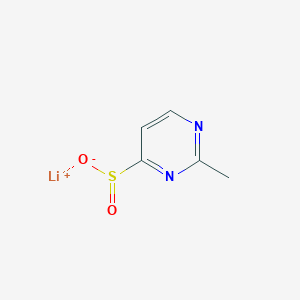
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
